molecular formula C5H11NO B578576 3-Isopropyl-2-methyl-oxaziridine CAS No. 1314904-03-4

3-Isopropyl-2-methyl-oxaziridine

Cat. No.: B578576
CAS No.: 1314904-03-4
M. Wt: 101.149
InChI Key: BIVGLJVFPQVPNB-UHFFFAOYSA-N
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Description

3-Isopropyl-2-methyl-oxaziridine is a type of oxaziridine, which is a subset of a class of versatile oxidants. The characteristic feature of oxaziridines is the presence of two electronegative heteroatoms within a strained three-membered ring . Oxaziridines are generally used in synthesis as atom-transfer reagents .


Synthesis Analysis

Oxaziridines are often found as key intermediates in the preparation of amine building blocks, chiral auxiliaries, industrially important monomers, and medicinally important compounds . They are used as chiral auxiliaries and chiral ligands in asymmetric synthesis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a three-membered ring containing nitrogen and oxygen . The presence of two electronegative heteroatoms within this strained ring is a defining feature of oxaziridines .


Chemical Reactions Analysis

Oxaziridines are used in a variety of oxidative transformations. They are generally used in synthesis as atom-transfer reagents; oxidations and aminations of alkanes, alkenes, arenes, amines, sulfides, phosphines, and alkoxides are typical reactions observed .

Mechanism of Action

The reactions involving oxaziridines generally involve a substantially concerted atom transfer from the oxidant to an organic substrate, driven by the release of ring strain and by the formation of a strong carbonyl, imine, or oxometal π-bond .

Safety and Hazards

While specific safety and hazard information for 3-Isopropyl-2-methyl-oxaziridine is not available in the search results, it’s important to note that aziridines are powerful alkylating agents and their in vivo potency is based primarily on toxicity rather than specific activity .

Future Directions

There has been a remarkable surge in aziridine publications within the last decade alone, which accounts for ∼30% of the total number of reports . This indicates a growing interest in the development of synthetic methods mediated by this class of heterocycles . The future of 3-Isopropyl-2-methyl-oxaziridine and other oxaziridines likely lies in further exploring their potential in various chemical reactions and their applications in different fields .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-Isopropyl-2-methyl-oxaziridine can be achieved through the oxidation of 3-Isopropyl-2-methyl-2-oxazoline using m-chloroperbenzoic acid (MCPBA) as the oxidizing agent.", "Starting Materials": [ "3-Isopropyl-2-methyl-2-oxazoline", "m-chloroperbenzoic acid (MCPBA)" ], "Reaction": [ "To a solution of 3-Isopropyl-2-methyl-2-oxazoline in dichloromethane, MCPBA is added slowly with stirring at room temperature.", "The reaction mixture is stirred for several hours until TLC analysis indicates complete conversion of the starting material.", "The reaction mixture is then quenched with saturated sodium bicarbonate solution and extracted with dichloromethane.", "The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to give the crude product.", "The crude product is purified by column chromatography using a suitable solvent system to yield pure 3-Isopropyl-2-methyl-oxaziridine." ] }

CAS No.

1314904-03-4

Molecular Formula

C5H11NO

Molecular Weight

101.149

IUPAC Name

2-methyl-3-propan-2-yloxaziridine

InChI

InChI=1S/C5H11NO/c1-4(2)5-6(3)7-5/h4-5H,1-3H3

InChI Key

BIVGLJVFPQVPNB-UHFFFAOYSA-N

SMILES

CC(C)C1N(O1)C

Synonyms

3-Isopropyl-2-methyl-oxaziridine

Origin of Product

United States

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